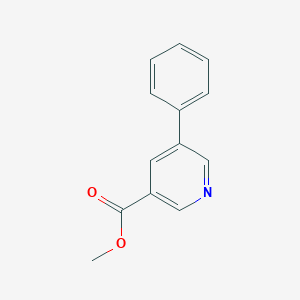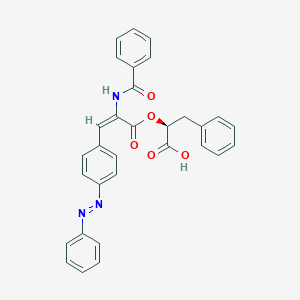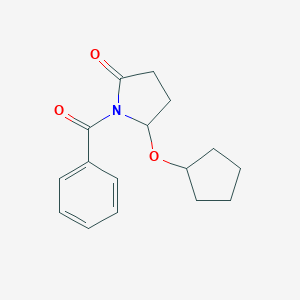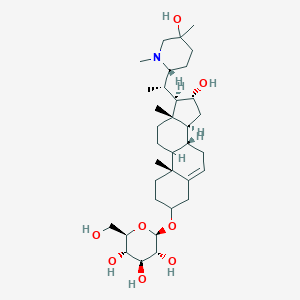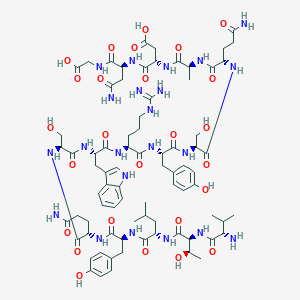
Tendamistat (12-26)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tendamistat (12-26) is a synthetic peptide that has been extensively studied for its potential applications in scientific research. It is a truncated version of the naturally occurring protein, bovine pancreatic trypsin inhibitor (BPTI), which is known for its ability to inhibit trypsin, a digestive enzyme. Tendamistat (12-26) has been found to have a similar inhibitory effect on trypsin, making it a valuable tool for studying the activity of this enzyme.
Mécanisme D'action
Tendamistat (Tendamistat (12-26)) works by binding to the active site of trypsin, preventing it from cleaving peptide bonds in proteins. This inhibition is reversible, meaning that the peptide can be removed from the active site, allowing trypsin to resume its activity.
Effets Biochimiques Et Physiologiques
In addition to its inhibitory effect on trypsin, Tendamistat (Tendamistat (12-26)) has been found to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of other protease enzymes, such as chymotrypsin and elastase. It has also been found to have anti-inflammatory properties, making it a potential therapeutic agent for conditions such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Tendamistat (Tendamistat (12-26)) in lab experiments is its specificity for trypsin. This allows researchers to study the effects of other proteins and enzymes on protein digestion without interference from trypsin. However, one limitation of using Tendamistat (Tendamistat (12-26)) is that it only inhibits trypsin, meaning that other enzymes involved in protein digestion may still be active.
Orientations Futures
There are several potential future directions for research on Tendamistat (Tendamistat (12-26)). One area of interest is the development of new inhibitors based on the structure of the peptide. Researchers are also exploring the use of Tendamistat (Tendamistat (12-26)) as a therapeutic agent for conditions such as arthritis and other inflammatory diseases. Additionally, there is interest in using Tendamistat (Tendamistat (12-26)) as a tool for studying the structure and function of other protease enzymes.
Méthodes De Synthèse
Tendamistat (Tendamistat (12-26)) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain, which is attached to a solid support. The process is automated and can be performed on a large scale, making it a cost-effective way to produce large quantities of the peptide.
Applications De Recherche Scientifique
Tendamistat (Tendamistat (12-26)) has been used in a variety of scientific research applications. One of its primary uses is as a trypsin inhibitor. Trypsin is a protease enzyme that is involved in the digestion of proteins. By inhibiting trypsin, researchers can study the effects of other enzymes and proteins on protein digestion.
Propriétés
Numéro CAS |
135307-06-1 |
|---|---|
Nom du produit |
Tendamistat (12-26) |
Formule moléculaire |
C79H114N22O26 |
Poids moléculaire |
1787.9 g/mol |
Nom IUPAC |
(3S)-3-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-4-[[(2S)-4-amino-1-(carboxymethylamino)-1,4-dioxobutan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C79H114N22O26/c1-36(2)26-50(98-78(127)64(39(6)104)101-77(126)63(83)37(3)4)70(119)95-51(27-40-13-17-43(105)18-14-40)71(120)91-49(22-24-59(81)108)69(118)99-57(35-103)76(125)96-53(29-42-32-87-46-11-8-7-10-45(42)46)73(122)90-47(12-9-25-86-79(84)85)68(117)94-52(28-41-15-19-44(106)20-16-41)72(121)100-56(34-102)75(124)92-48(21-23-58(80)107)67(116)89-38(5)65(114)93-55(31-61(110)111)74(123)97-54(30-60(82)109)66(115)88-33-62(112)113/h7-8,10-11,13-20,32,36-39,47-57,63-64,87,102-106H,9,12,21-31,33-35,83H2,1-6H3,(H2,80,107)(H2,81,108)(H2,82,109)(H,88,115)(H,89,116)(H,90,122)(H,91,120)(H,92,124)(H,93,114)(H,94,117)(H,95,119)(H,96,125)(H,97,123)(H,98,127)(H,99,118)(H,100,121)(H,101,126)(H,110,111)(H,112,113)(H4,84,85,86)/t38-,39+,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,63-,64-/m0/s1 |
Clé InChI |
QFVHHVFVZLFPHM-UCEBDAAVSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)O)NC(=O)[C@H](C(C)C)N)O |
SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(C(C)C)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(C(C)C)N |
Autres numéros CAS |
135307-06-1 |
Séquence |
VTLYQSWRYSQADNG |
Synonymes |
HOE 467 HOE 467 A HOE 467A tendamistat tendamistat (12-26) tendamistate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




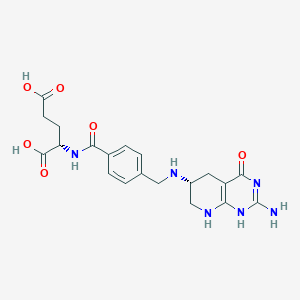
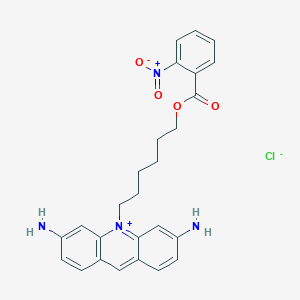
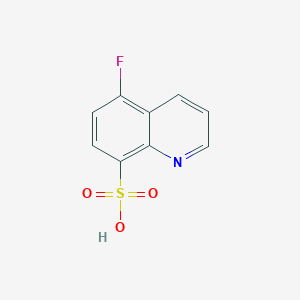
![3-Methyl-1,3-dihydrofuro[3,4-c]pyridine](/img/structure/B160500.png)
![3-[(4-Chlorophenyl)thio]pentane-2,4-dione](/img/structure/B160503.png)
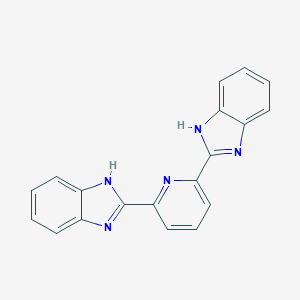
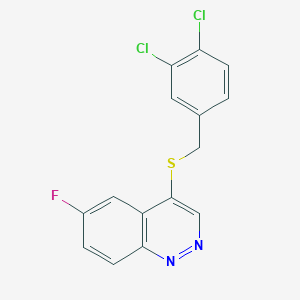
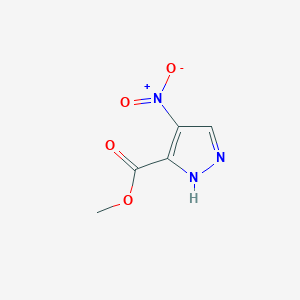
![4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B160511.png)
